![molecular formula C14H7Cl2FN2OS2 B2956169 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 325988-84-9](/img/structure/B2956169.png)
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
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Overview
Description
“N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as 2,3,5-trisubstituted thiophenes . These are organic compounds containing a thiophene that is trisubstituted at the C-2, C3- and C5-positions . It’s molecular formula is C14H18Cl2N2O3S2 and its molecular weight is 397.33.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide . Additionally, 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles were synthesized in 46–89% yields by the reflux of carbothioamides with 2-bromoacetophenone .Molecular Structure Analysis
The structures of the newly synthesized compounds were characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .Chemical Reactions Analysis
The title compound was prepared by the condensation of an equimolar mixture of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, malononitrile and sodium hydroxide . The molecular structure was fully characterized using different spectroscopic methods .Scientific Research Applications
Cytotoxic Agent in Cancer Research
This compound has been identified as a potent cytotoxic agent against MBA-MB-231 cell lines , which are used in breast cancer research. It has shown significant potential with an IC 50 value of 1.38 µM, indicating its effectiveness at low concentrations .
Antimicrobial and Antioxidant Activities
Research has also explored the antimicrobial and antioxidant properties of derivatives of this compound. These activities are crucial in the development of new medications and treatments for various infections and diseases .
Mechanism of Action
While the exact mechanism of action for “N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is not specified, similar compounds have shown a variety of biologically active properties such as anti-inflammatory, analgesic, cytotoxicity against some human tumor cell lines, and antimicrobial activities . A molecular docking study of the new compounds with cytochrome P450 14 alpha-sterol demethylase (CYP51) was carried out to evaluate their possibility as drugs and to implement structural improvements for this purpose .
Future Directions
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS2/c15-11-5-9(12(16)22-11)10-6-21-14(18-10)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXFLDXGCHQFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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